4-bromo-5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
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Overview
Description
4-bromo-5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a bromine atom, a methoxymethyl group, and a trifluoropropyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the methoxymethyl group: This can be done via alkylation using methoxymethyl chloride in the presence of a base.
Addition of the trifluoropropyl group: This step may involve the use of a trifluoropropyl halide in a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound may undergo oxidation or reduction under specific conditions.
Coupling reactions: The pyrazole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the pyrazole.
Scientific Research Applications
4-bromo-5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-bromo-5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Lacks the methoxymethyl and trifluoropropyl groups.
5-(methoxymethyl)-1H-pyrazole: Lacks the bromine and trifluoropropyl groups.
1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the bromine and methoxymethyl groups.
Uniqueness
The presence of the bromine, methoxymethyl, and trifluoropropyl groups in 4-bromo-5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole may impart unique chemical reactivity and biological activity compared to its simpler analogs.
Properties
IUPAC Name |
4-bromo-5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrF3N2O/c1-15-5-7-6(9)4-13-14(7)3-2-8(10,11)12/h4H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCSWHLHIBSHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=NN1CCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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